molecular formula C16H13FN6O2S2 B2578862 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021056-02-9

3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2578862
CAS RN: 1021056-02-9
M. Wt: 404.44
InChI Key: RXNVVBVXDAEXHV-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN6O2S2 and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Activity : Compounds containing the 1,3,4-thiadiazole moiety, similar to the requested compound, have shown potential in antitumor activities. For instance, a study synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their inhibitory activity against cancer cell lines MGC-803 and Bcap-37 (Qin et al., 2020).

  • Antimicrobial Properties : Fluorinated compounds, including those with 1,3,4-thiadiazole structures, have been investigated for their antimicrobial properties. A study involved the synthesis of microwave-induced fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activities (Desai et al., 2013).

  • Antiviral Drug Discovery : Compounds with structures similar to the requested compound have been part of antiviral drug discovery, focusing on various viral infections (De Clercq, 2009).

  • Anticancer Evaluation and Molecular Docking Studies : A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related, demonstrated significant anticancer activity and were subject to molecular docking studies for understanding their mechanism of action (Tiwari et al., 2017).

  • Synthesis of Various Heterocycles : Research has explored the synthesis of various heterocycles, including thiadiazoles, that are structurally related to the requested compound, for potential pharmaceutical applications (Jismy et al., 2019).

properties

IUPAC Name

3-fluoro-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O2S2/c1-9-20-23-16(27-9)19-13(24)8-26-14-6-5-12(21-22-14)18-15(25)10-3-2-4-11(17)7-10/h2-7H,8H2,1H3,(H,18,21,25)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNVVBVXDAEXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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